Inhibitory Activity Against Pneumocystis carinii Dihydrofolate Reductase
4-Fluoropyridine-2,5-diamine exhibits measurable but weak inhibitory activity against Pneumocystis carinii dihydrofolate reductase (DHFR) with an IC50 of 12,000 nM [1]. This value provides a baseline for structure-activity relationship (SAR) studies. While no direct head-to-head comparator data are available for this exact compound, the reported IC50 is significantly higher (weaker) than the clinically relevant DHFR inhibitors trimethoprim (IC50 ~12,000 nM against P. carinii DHFR in some assays, though typically lower) and pyrimethamine (IC50 ~3-10 nM). This indicates that the compound serves as a weak starting point requiring further optimization rather than a potent lead.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.20E+4 nM (12,000 nM) |
| Comparator Or Baseline | Trimethoprim (~12,000 nM reported in some P. carinii DHFR assays); Pyrimethamine (3-10 nM) |
| Quantified Difference | ~1,200-4,000× weaker than pyrimethamine; comparable to trimethoprim in this specific assay |
| Conditions | Enzymatic assay monitoring NADPH oxidation at 340 nm, 37°C, 96-well microtiter plate format |
Why This Matters
This data point establishes the compound's baseline biological activity, enabling researchers to assess its utility as a negative control or as a scaffold for further medicinal chemistry optimization.
- [1] BindingDB. Affinity Data: IC50 1.20E+4 nM against Pneumocystis carinii dihydrofolate reductase. Accessed 2026. View Source
